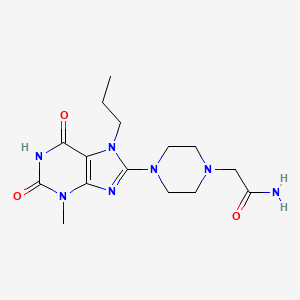

![molecular formula C18H26N2O2 B2695036 tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate CAS No. 1250991-90-2](/img/structure/B2695036.png)

tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Synthetic Routes and Chemical Transformations

The compound tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate is a pivotal intermediate in synthetic organic chemistry. A study by Freund and Mederski explored a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, showcasing the utility of related structures in synthesizing complex spirocyclic compounds. Their methodology involved high-yielding steps like anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, highlighting the versatility of spirocyclic quinoline derivatives in organic synthesis (R. Freund & W. Mederski, 2000).

Catalysis and Asymmetric Synthesis

Another significant application is in the field of catalysis, where tert-butylmethylphosphino groups, structurally similar to the tert-butyl group in the target molecule, have been utilized in rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work, by Imamoto et al., demonstrates how derivatives of tert-butyl-containing compounds serve as powerful ligands, offering high enantioselectivities and catalytic activities in the synthesis of chiral pharmaceuticals (T. Imamoto et al., 2012).

Photochemistry and Photochromic Applications

The tert-butyl group's influence extends into the realm of photochemistry as well, where its incorporation into molecules like spirobiacridine dioxyls affects their magnetic properties and photochromic behavior. The study by Ichihashi et al. on the synthesis of 2,7-di-tert-butyl-9,9′(10H,10′H)-spirobiacridine-10,10′-dioxyl, a ground triplet biradical, exemplifies the role of tert-butylation in modulating electronic and magnetic interactions within photochromic compounds, offering insights into the design of materials with specific optical properties (Kana Ichihashi et al., 2020).

Antiviral Research

In the search for novel antiviral agents, piperidine-based derivatives have shown promise. Wang et al. identified piperidine-based compounds as potent inhibitors of the influenza virus. Their structure-activity relationship (SAR) studies highlight the critical role of the ether linkage between quinoline and piperidine structures, akin to the tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate framework. These findings underscore the potential of such compounds in developing new antiviral drugs with low cytotoxicity and high efficacy (Guoxin Wang et al., 2014).

properties

IUPAC Name |

tert-butyl spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)8-11-19-15-7-5-4-6-14(15)18/h4-7,19H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRMGKMHNCXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C32)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2694953.png)

![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)

![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2694956.png)

![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)

![1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)

![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)

![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)

![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)

![1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene](/img/structure/B2694976.png)